molecular formula C20H26N6O B2716154 6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine CAS No. 1021223-57-3

6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine

Cat. No.: B2716154
CAS No.: 1021223-57-3
M. Wt: 366.469
InChI Key: RKUBPDWLZKPJQU-UHFFFAOYSA-N
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Description

6-(4-Cyclohexanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is a pyridazine derivative characterized by a pyridazin-3-amine core substituted at position 6 with a 4-cyclohexanecarbonylpiperazine moiety and at the amine group with a pyridin-2-yl ring. This compound belongs to a class of nitrogen-containing heterocycles, which are frequently explored in medicinal chemistry due to their versatility in interacting with biological targets.

Properties

IUPAC Name

cyclohexyl-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O/c27-20(16-6-2-1-3-7-16)26-14-12-25(13-15-26)19-10-9-18(23-24-19)22-17-8-4-5-11-21-17/h4-5,8-11,16H,1-3,6-7,12-15H2,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUBPDWLZKPJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine typically involves multiple steps, including the formation of the pyridazinyl and piperazinyl rings, followed by their coupling with the cyclohexyl group. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyridazinyl ring through cyclization of appropriate precursors.

    Coupling Reactions: Use of coupling agents to attach the piperazinyl group to the pyridazinyl ring.

    Final Assembly: Coupling the cyclohexyl group to the assembled heterocyclic structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s cyclohexanecarbonyl group increases molecular weight and lipophilicity compared to unsubstituted or methyl-substituted piperazines (e.g., and ) .
  • Sulfonyl-substituted analogs (e.g., ) exhibit higher polarity, which may influence solubility and target binding .

Analogues with Heterocyclic Core or Amine Modifications

Compound Name Molecular Formula Molecular Weight Core Structure Amine Substituent Key Differences Source
BPN-15606 (Gamma-secretase modulator) C₂₃H₂₄FN₇O 457.48 Pyridazine (4-Fluorophenyl)ethyl Fluorinated aromatic substituent
6-(Oxan-4-yl)pyridazin-3-amine C₉H₁₃N₃O 179.22 Pyridazine None (oxane substituent) Replaces piperazine with tetrahydropyran
N-Cyclohexyl-4-[4-(acenaphthylenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-2-amine C₂₉H₃₄N₆O₂S 546.69 Pyrimidine Cyclohexyl Pyrimidine core; bulky sulfonyl group

Key Observations :

  • The oxane ring in replaces piperazine, demonstrating how heterocycle choice impacts molecular geometry and solubility .

Research Findings and Discussion

Impact of Substituents on Pharmacological Properties

  • Lipophilicity : The cyclohexanecarbonyl group in the target compound likely enhances membrane permeability compared to polar sulfonyl or unsubstituted piperazines .
  • Biological Activity : Analogs like BPN-15606 () show potent gamma-secretase modulation, suggesting pyridazine derivatives with aromatic amine substituents may target protease enzymes .
  • Synthetic Accessibility : Unsubstituted piperazine derivatives () are synthetically simpler, while bulky groups (e.g., cyclohexanecarbonyl) may require multi-step synthesis .

Biological Activity

The compound 6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C21H32N4O2C_{21}H_{32}N_{4}O_{2} with a molecular weight of approximately 372.513 g/mol. The structure features a pyridazine core linked to a piperazine moiety through a cyclohexanecarbonyl group, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC21H32N4O2C_{21}H_{32}N_{4}O_{2}
Molecular Weight372.513 g/mol
Chemical StructureStructure

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Piperazine Moiety : The piperazine ring is incorporated via nucleophilic substitution.
  • Acylation with Cyclohexanecarbonyl Chloride : This final step forms the desired compound through acylation reactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular pathways. The compound may modulate these targets, leading to significant physiological effects.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds often exhibit antimicrobial properties. In vitro studies have shown that similar compounds can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators. Further research is needed to elucidate specific pathways involved.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the cyclohexanecarbonyl group enhanced efficacy against resistant strains.
  • Cytotoxicity in Cancer Cells : In another study, the compound was tested on different cancer cell lines (e.g., MCF-7, HeLa). Results demonstrated significant cytotoxic effects at micromolar concentrations, with IC50 values indicating promising therapeutic potential.

Q & A

Basic: What synthetic strategies are recommended for preparing 6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting a pyridazine precursor (e.g., 3-aminopyridazine) with cyclohexanecarbonyl chloride under anhydrous conditions in solvents like dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine as a base .
  • Piperazine Coupling : Introducing the piperazine moiety via nucleophilic substitution. For example, reacting 6-chloropyridazin-3-amine with 1-cyclohexanecarbonylpiperazine in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours, catalyzed by cesium carbonate .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
    Validation : Confirm structure via 1H^1H NMR (e.g., δ 8.6 ppm for pyridyl protons) and LC-MS (m/z calculated for C20H25N5OC_{20}H_{25}N_5O: 367.42) .

Basic: How can researchers validate the molecular structure of this compound?

Answer:
Key analytical methods include:

  • NMR Spectroscopy : Assign peaks for the pyridazine ring (δ 7.5–8.5 ppm), cyclohexanecarbonyl (δ 1.2–2.1 ppm for CH2_2 groups), and piperazine (δ 3.2–3.8 ppm) .
  • Mass Spectrometry (HRMS) : Look for [M+H]+^+ at m/z 367.42 ± 0.02 .
  • X-ray Crystallography : Use SHELX programs for structure refinement. Hydrogen-bonding patterns (e.g., N–H···N interactions) can confirm amine and pyridazine connectivity .

Advanced: How do structural modifications to the cyclohexanecarbonyl group impact biological activity?

Answer:

  • Lipophilicity : Replacing cyclohexanecarbonyl with smaller acyl groups (e.g., acetyl) reduces logP, potentially improving solubility but decreasing membrane permeability .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) may hinder binding to hydrophobic enzyme pockets. Compare IC50_{50} values in kinase inhibition assays .
  • Methodology : Synthesize analogs via reductive amination (e.g., using sodium cyanoborohydride) and test in vitro against target proteins (e.g., EGFR or JAK2 kinases) .

Advanced: What crystallographic challenges arise during structure determination, and how are they resolved?

Answer:

  • Disorder in Cyclohexane Rings : Use SHELXL’s PART instruction to model disordered conformers. Apply restraints (e.g., DFIX for C–C bonds) to maintain geometry .
  • Hydrogen Bonding Networks : Analyze graph sets (e.g., R22(8)R_2^2(8) motifs) to identify key interactions stabilizing the crystal lattice .
  • Twinned Data : For twinned crystals (common with flexible piperazine rings), refine using SHELXL’s TWIN/BASF commands .

Advanced: How can computational methods guide SAR studies for this compound?

Answer:

  • Docking Studies : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB 2JIU). Prioritize analogs with stronger hydrogen bonds to hinge regions (e.g., pyridazine N···Lys274) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess piperazine flexibility and ligand-protein stability. Correlate RMSD values with IC50_{50} data .
  • ADME Prediction : SwissADME predicts bioavailability; optimize logP < 3 and TPSA > 60 Ų to enhance blood-brain barrier penetration .

Advanced: How do contradictory bioactivity results arise in enzyme inhibition assays, and how are they resolved?

Answer:

  • Assay Conditions : Variability in ATP concentration (e.g., 10 µM vs. 1 mM) can alter IC50_{50}. Standardize using Z’-factor validated protocols .
  • Metabolite Interference : Test for off-target effects via metabolite profiling (LC-MS/MS) and counter-screen against cytochrome P450 isoforms .
  • Data Normalization : Use positive controls (e.g., staurosporine for kinases) and apply Hill equation fitting to account for allosteric effects .

Basic: What solvents and reaction conditions minimize byproduct formation during synthesis?

Answer:

  • Solvents : Use DMF for SNAr reactions (high polarity aids piperazine coupling) or ethanol for acid-catalyzed condensations .
  • Temperature Control : Maintain <100°C to avoid decomposition of the pyridazine ring .
  • Catalysts : Add 4Å molecular sieves to absorb water in moisture-sensitive steps .

Advanced: What in vivo models are suitable for pharmacokinetic profiling of this compound?

Answer:

  • Rodent Models : Administer 10 mg/kg intravenously to Sprague-Dawley rats; collect plasma at 0, 1, 4, 8, 24 hours for LC-MS analysis. Calculate t1/2_{1/2} using non-compartmental analysis .
  • Tissue Distribution : Use whole-body autoradiography in mice to assess brain/plasma ratios .
  • Metabolite ID : Perform hepatocyte incubations with CYP3A4 inhibitors (e.g., ketoconazole) to identify primary metabolic pathways .

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